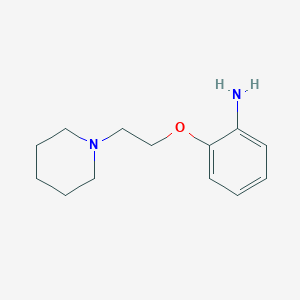

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Description

BenchChem offers high-quality 2-(2-Piperidin-1-yl-ethoxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Piperidin-1-yl-ethoxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857373-29-6 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

An In-depth Technical Guide on the Synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Executive Summary

This technical guide provides a comprehensive overview of the , a valuable bifunctional molecule in medicinal chemistry and drug discovery. The core of this guide focuses on the most prevalent and efficient synthetic route: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful outcome. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from reagent selection to purification strategies, ensuring both scientific integrity and practical applicability.

Introduction: Significance and Structural Attributes

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a key synthetic intermediate whose value lies in its distinct structural motifs. The molecule incorporates a primary aromatic amine (the aniline moiety), a flexible ether linkage, and a saturated heterocyclic piperidine ring.[1] This unique combination offers multiple reactive sites for further chemical elaboration, making it a versatile building block for constructing more complex pharmaceutical agents.[1] The piperidine and aniline scaffolds are cornerstones in drug design, appearing in numerous classes of pharmaceuticals, where they can influence critical properties such as receptor binding, solubility, and overall pharmacokinetic profiles.[1][2]

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | C₁₃H₂₀N₂O | 220.31 | Target Molecule: Aniline, Ether, Piperidine |

| 2-Aminophenol | C₆H₇NO | 109.13 | Starting Material: Phenolic Nucleophile Source |

| 1-(2-Chloroethyl)piperidine Hydrochloride | C₇H₁₅Cl₂N | 184.11 | Starting Material: Electrophile Source[3] |

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is through a Williamson ether synthesis. This strategy involves the formation of an ether bond by reacting an alkoxide with an alkyl halide.

A retrosynthetic analysis logically disconnects the target molecule at the ether linkage. This reveals the two primary starting materials: 2-aminophenol , which serves as the nucleophile precursor, and an electrophilic 2-(piperidin-1-yl)ethyl moiety, typically derived from 1-(2-chloroethyl)piperidine .

Caption: Retrosynthetic approach for the target molecule.

Core Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[4][5] Its successful application here relies on several key principles.

-

Generation of the Nucleophile : The reaction is initiated by deprotonating the hydroxyl group of 2-aminophenol with a base. This converts the weakly nucleophilic alcohol into a much more reactive phenoxide ion.

-

Nucleophilic Attack : The resulting 2-aminophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-(2-chloroethyl)piperidine. This attack occurs from the backside relative to the leaving group (chloride).[4]

-

Displacement of the Leaving Group : In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion and forming the desired ether product.

Caption: Mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices

-

Choice of Reactants : 2-Aminophenol is an inexpensive and readily available starting material. 1-(2-chloroethyl)piperidine is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination side reaction.[3][5][6]

-

Regioselectivity (O- vs. N-Alkylation) : 2-Aminophenol possesses two nucleophilic sites: the phenolic oxygen and the amino nitrogen. Under basic conditions, the phenolic proton is significantly more acidic than the amine protons and is selectively removed. The resulting phenoxide is a far more potent nucleophile than the neutral amine group, ensuring that O-alkylation is the predominant reaction pathway.

-

Choice of Base : A non-nucleophilic base is crucial. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the phenol, inexpensive, and safer to handle than alternatives like sodium hydride (NaH).

-

Choice of Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.[7][8] These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the Sₙ2 reaction rate.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale .

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount |

| 2-Aminophenol | 109.13 | 0.050 | 1.0 | 5.46 g |

| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 0.055 | 1.1 | 10.13 g |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.125 | 2.5 | 17.28 g |

| Dimethylformamide (DMF) | - | - | - | 100 mL |

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (5.46 g), anhydrous potassium carbonate (17.28 g), and dimethylformamide (100 mL).

-

Addition of Alkyl Halide : Add 1-(2-chloroethyl)piperidine hydrochloride (10.13 g) to the stirring suspension. The potassium carbonate serves both to deprotonate the phenol and to neutralize the hydrochloride salt of the alkylating agent.

-

Reaction Execution : Heat the reaction mixture to 80-90 °C using an oil bath and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-aminophenol starting material is consumed (typically 12-18 hours).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water. An oily product or precipitate may form.

-

Extract the aqueous mixture three times with 150 mL portions of ethyl acetate.

-

Combine the organic extracts and wash them twice with 100 mL of brine (saturated NaCl solution) to remove residual DMF and inorganic salts.

-

-

Purification :

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude material can be further purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to isolate the pure 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

-

Overall Synthesis Workflow

The entire process, from setup to final product, can be visualized as a streamlined workflow.

Caption: End-to-end workflow for the synthesis process.

Safety and Handling

-

2-Aminophenol : Harmful if swallowed or in contact with skin. It is a suspected mutagen.

-

1-(2-Chloroethyl)piperidine Hydrochloride : Causes skin irritation and serious eye damage.[9] Handle with appropriate personal protective equipment (PPE).

-

Potassium Carbonate : Can cause serious eye irritation. Avoid inhalation of dust.

-

Dimethylformamide (DMF) : A reproductive toxin. All operations should be conducted within a certified chemical fume hood.

Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

The is reliably achieved through the Williamson ether synthesis. By employing 2-aminophenol and 1-(2-chloroethyl)piperidine under basic conditions with a polar aprotic solvent, the target molecule can be produced in good yield. The key to a successful synthesis lies in understanding the Sₙ2 mechanism, ensuring the preferential formation of the highly nucleophilic phenoxide, and executing a careful work-up and purification procedure. This guide provides the foundational knowledge and a practical framework for researchers to confidently produce this important chemical intermediate.

References

-

PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]

- Surana, R. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.

-

Autechem. (n.d.). Exploring 1-(2-Chloroethyl)piperidine Hydrochloride: Properties and Applications. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2024, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

SDFine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 2-[2-[2-[4-(diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]-acetamide. Retrieved from [Link]

-

SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]

-

Shree Gayatri Chemicals. (n.d.). 1-(2-Chloroethyl) Piperidine-HCl | Manufacturer & Supplier. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a molecule of significant interest in medicinal chemistry due to its composite pharmacophoric structure. The guide details a proposed synthetic pathway, predicted physicochemical characteristics, and an in-depth analysis of its expected spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The reactivity of the molecule is also discussed, providing a foundational understanding for its potential applications in drug discovery and organic synthesis. While experimental data for this specific ortho-isomer is limited in public literature, this guide synthesizes information from structurally related analogs and established chemical principles to offer a robust predictive profile.

Introduction and Molecular Overview

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a multifaceted organic molecule that integrates three key structural motifs: an ortho-substituted phenylamine (aniline) ring, a flexible ethoxy linker, and a saturated piperidine heterocycle. This unique combination of an aromatic amine, an ether linkage, and a tertiary aliphatic amine suggests a wide range of potential chemical reactivity and biological interactions. The phenylamine moiety is a common feature in many bioactive compounds, while the piperidine ring is a cornerstone in the design of pharmaceuticals targeting the central nervous system.[1] The ethoxy linker provides conformational flexibility, which can be crucial for optimizing binding to biological targets.

This guide aims to provide a detailed theoretical framework for the chemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine to facilitate further research and application.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would logically proceed in two main steps starting from 2-aminophenol and 1-(2-chloroethyl)piperidine.

Step 1: Williamson Ether Synthesis

-

Reaction: 2-Aminophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks 1-(2-chloroethyl)piperidine in an SN2 reaction to form the desired ether linkage.

-

Rationale: The phenolic hydroxyl group is more acidic than the amine, allowing for selective deprotonation and subsequent ether formation. 1-(2-chloroethyl)piperidine provides the chloroethane-piperidine moiety, which is susceptible to nucleophilic substitution.

Step 2: Work-up and Purification

-

Procedure: Following the reaction, an aqueous work-up is performed to remove inorganic salts and any remaining base. The crude product is then extracted into an organic solvent.

-

Purification: The extracted product can be purified using column chromatography on silica gel to isolate the 2-(2-Piperidin-1-yl-ethoxy)-phenylamine from any unreacted starting materials or side products.

Detailed Experimental Protocol (Proposed)

-

To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) and a suitable base like triethylamine (1.1 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis and purification workflow.

Physicochemical Properties

The physicochemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine are predicted based on its structure and comparison with its para-isomer, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine.[2]

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C13H20N2O | - |

| Molecular Weight | 220.31 g/mol | [2] |

| Appearance | Colorless to pale yellow oil or low melting solid | Analogy to similar phenylamines |

| Boiling Point | > 300 °C (Predicted) | High molecular weight and polar groups |

| Melting Point | Not available | - |

| Solubility | Slightly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate) | Presence of polar amine and ether groups, and a large nonpolar carbon backbone. The free amine will allow for dissolution in acidic aqueous solutions. |

| pKa | ~4.5-5.0 (aniline N), ~10-11 (piperidine N) | Phenylamine is a weak base; piperidine is a stronger aliphatic amine. |

Spectral Analysis

The structural elucidation of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine can be definitively achieved through a combination of NMR, IR, and MS techniques. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and piperidine protons.

-

Aromatic Protons (δ 6.7-7.2 ppm): Four protons on the phenyl ring will appear as complex multiplets due to ortho and meta couplings. The ortho-substitution pattern will lead to a more complex splitting than the para-isomer.

-

Ethoxy Protons (-O-CH₂-CH₂-N-): Two triplets are expected. The protons on the carbon adjacent to the oxygen (-O-CH₂-) will be downfield (around δ 4.1 ppm), while the protons on the carbon adjacent to the piperidine nitrogen (-CH₂-N-) will be slightly more upfield (around δ 2.8 ppm).

-

Piperidine Protons: The protons of the piperidine ring will exhibit characteristic signals. The α-protons (adjacent to the nitrogen) are expected around δ 2.6 ppm, while the β- and γ-protons will be further upfield (δ 1.4-1.7 ppm).

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the unique carbon environments.

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the phenyl ring carbons. The carbon bearing the oxygen will be significantly downfield.

-

Ethoxy Carbons (δ 60-70 ppm): Two signals corresponding to the two carbons of the ethoxy linker.

-

Piperidine Carbons (δ 24-55 ppm): Three signals for the piperidine ring carbons. The α-carbons will be the most downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups. A comparison can be made to the computed vapor phase IR spectrum of the para-isomer.[3]

-

N-H Stretching (3300-3500 cm⁻¹): A pair of medium to sharp peaks characteristic of a primary amine.

-

C-H Stretching (2800-3000 cm⁻¹): Signals corresponding to both aromatic and aliphatic C-H bonds.

-

C=C Stretching (1450-1600 cm⁻¹): Aromatic ring skeletal vibrations.

-

C-O Stretching (1200-1250 cm⁻¹): A strong band indicating the aryl-alkyl ether linkage.

-

C-N Stretching (1000-1250 cm⁻¹): Stretching vibrations for both the aromatic and aliphatic C-N bonds.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry will likely lead to fragmentation, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and neutral losses.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 220.

-

Base Peak: The most abundant fragment is likely to be at m/z = 98, resulting from the cleavage of the C-O bond to form the stable 1-methylenepiperidinium cation. This is a common fragmentation pathway for N-substituted piperidines.

-

Other Key Fragments:

-

m/z = 109: Loss of the piperidinylethoxy side chain to give the 2-aminophenol radical cation.

-

m/z = 122: Cleavage between the two carbons of the ethoxy linker.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways in EI-MS.

Chemical Reactivity

The reactivity of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is dictated by its three primary functional groups: the primary aromatic amine, the tertiary aliphatic amine (piperidine), and the ether linkage.

-

Aromatic Amine: The -NH₂ group is a weak base but can be readily protonated by strong acids.[4] It can undergo typical aniline reactions such as diazotization, acylation, and alkylation. The ortho-position of the ethoxy group may exert some steric hindrance on the amine. The amine group is also an activating group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho and para to the amine.[5]

-

Piperidine Nitrogen: The tertiary amine of the piperidine ring is a stronger base than the aniline nitrogen and will be preferentially protonated. It can also act as a nucleophile in reactions with electrophiles.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Potential Applications and Future Directions

The structural motifs within 2-(2-Piperidin-1-yl-ethoxy)-phenylamine suggest its potential as a scaffold in medicinal chemistry. Piperidine derivatives are prevalent in drugs targeting a wide range of receptors and enzymes.[6] The phenylamine portion can be a key pharmacophore for various biological activities. Further research could involve the synthesis and biological evaluation of derivatives of this compound, exploring its potential as an antagonist or agonist for various receptors, or as an enzyme inhibitor.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. A plausible synthetic route has been outlined, and its physicochemical and spectral properties have been predicted based on sound chemical principles and data from analogous structures. The discussion of its reactivity provides a basis for its further chemical manipulation. It is hoped that this guide will serve as a valuable resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development.

References

-

T. A. M. T. van den Berg, et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016025, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)aniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]

-

Save My Exams. (2025, March 6). Production & Reactions of Phenylamine. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

2-(2-Piperidin-1-yl-ethoxy)-phenylamine mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

Abstract

This technical guide outlines a comprehensive, multi-phase strategy to elucidate the mechanism of action (MoA) of the novel small molecule, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. Given the absence of extensive prior research on this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details a systematic approach, beginning with computational target prediction and progressing through rigorous in vitro experimental validation, from initial binding studies to functional cellular assays. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating workflow. By leveraging the structural motifs of the molecule—a piperidine ring and a phenylamine (aniline) core—we will explore two primary, plausible mechanistic hypotheses: G-Protein Coupled Receptor (GPCR) modulation and enzyme inhibition. This guide provides detailed protocols, data interpretation frameworks, and visual workflows to rigorously test these hypotheses and ultimately define the pharmacological profile of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Introduction and Structural Rationale

The compound 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a synthetic molecule featuring two key pharmacophores: a six-membered piperidine heterocycle and a phenylamine moiety, connected by a flexible ethoxy linker.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, present in over twenty classes of pharmaceuticals, including agents targeting the central nervous system (CNS) and oncology.[2][3] Its conformational flexibility and basic nitrogen atom are crucial for interactions with a multitude of biological receptors and enzymes.[1][4] Similarly, the phenylamine (aniline) group is a common feature in a wide array of biologically active compounds, including kinase inhibitors.[5]

This structural composition suggests that 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a strong candidate for interaction with major drug target families. The phenethylamine-like core (phenyl group separated from a nitrogen by a two-atom chain) is a classic motif for ligands of aminergic GPCRs, such as dopamine and serotonin receptors.[6][7] Therefore, our primary hypothesis is that the compound modulates GPCR activity. A secondary, yet equally viable, hypothesis is that it functions as an enzyme inhibitor, given the prevalence of aniline derivatives in this class of drugs.[5][8]

This guide will systematically detail the experimental journey to test these hypotheses, providing a robust framework for its mechanistic characterization.

Phase 1: Target Identification and Initial Screening

The initial phase is designed to cast a wide net to identify potential molecular targets. This is achieved by combining computational predictions with broad-based experimental screening. This dual approach allows for the generation of data-driven hypotheses that can be further investigated in subsequent phases.

Computational Target Prediction

Before commencing wet-lab experiments, in silico methods can efficiently narrow down the list of potential targets, saving considerable resources.[9][10]

Experimental Protocol: In Silico Target Prediction

-

Ligand-Based Virtual Screening:

-

Generate a 2D fingerprint of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

-

Screen this fingerprint against databases of known bioactive compounds (e.g., ChEMBL, PubChem) using similarity metrics (e.g., Tanimoto coefficient).

-

Compile a list of targets associated with the most structurally similar compounds. The underlying principle is that structurally similar molecules often share biological targets.[10]

-

-

Structure-Based Virtual Screening (Molecular Docking):

-

Generate a 3D conformer of the compound.

-

Select a panel of potential protein targets based on the prevalence of the piperidine and phenylamine scaffolds in known drugs (e.g., aminergic GPCRs, kinases, proteases).

-

Perform molecular docking simulations of the compound against the binding sites of these selected targets.

-

Rank the targets based on the predicted binding affinity (docking score). This provides a preliminary assessment of the compound's potential to bind to these proteins.[9]

-

Broad-Panel Experimental Screening

Parallel to in silico work, high-throughput screening against commercially available panels of common drug targets provides direct experimental evidence of interaction.

Experimental Protocol: Broad-Panel Screening

-

GPCR Panel Screening:

-

Submit the compound to a commercial service for screening against a panel of 40-100 common GPCRs (e.g., a SafetyScreen panel).

-

The primary assay is typically a competitive radioligand binding assay, which measures the displacement of a known radiolabeled ligand from the receptor.[11][12]

-

A significant percentage of displacement (typically >50% at a concentration of 1-10 µM) is considered a "hit".

-

-

Kinase Panel Screening:

-

Submit the compound for screening against a panel of human kinases (e.g., a KinomeScan panel).

-

These assays typically measure the ability of the compound to compete with an immobilized ligand for the kinase active site.

-

Results are reported as a percentage of control, with a significant reduction indicating potential inhibitory activity.

-

The following diagram illustrates the workflow for this initial target identification phase.

Caption: Hypothetical Gq-coupled GPCR signaling pathway and corresponding assays.

Enzyme Inhibition Assays

If Phase 1 screening identified a kinase or other enzyme as a potential target, a different set of functional assays is required.

Experimental Protocol: Enzyme Inhibition Assay

-

Assay Setup:

-

In a microplate, combine the purified enzyme, its specific substrate, and any necessary cofactors (e.g., ATP for kinases).

-

Add the test compound across a range of concentrations.

-

Initiate the reaction (e.g., by adding ATP).

-

-

Detection:

-

Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence). [13]

-

-

Data Analysis (IC50 Determination):

-

Plot the reaction rate as a percentage of the uninhibited control against the log concentration of the inhibitor.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

-

Mechanism of Inhibition (MoI) Studies:

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. [14] 2. Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism. [15]

-

Conclusion

The systematic approach detailed in this guide provides a robust and logical framework for the comprehensive characterization of the mechanism of action of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. By progressing from broad, hypothesis-generating screening to specific, quantitative validation and functional assays, researchers can confidently identify the primary molecular target(s) and elucidate the downstream cellular consequences of the compound's activity. This multi-faceted strategy, combining computational, biochemical, and cell-based methods, ensures a high degree of scientific rigor and provides the critical data necessary for any future drug development program.

References

-

Benchchem. 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.

-

ResearchGate. Methods for the identification of drug target interaction.

-

Frontiers. Network-Based Methods for Prediction of Drug-Target Interactions.

-

PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Thermo Fisher Scientific. Cellular Pathway Analysis Assays.

-

BPS Bioscience. Cell Signaling Pathway Screening & Profiling.

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.

-

JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.

-

NIH. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

-

PubMed. Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline.

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.

-

Gifford Bioscience. Radioligand Binding Assay.

-

Sygnature Discovery. Cell Based Assays Development.

-

Benchchem. An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.

-

DergiPark. Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase.

-

NIH. Receptor Binding Assays for HTS and Drug Discovery.

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

-

ScienceDirect. Radioligand binding methods: practical guide and tips.

-

Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.

-

Sigma-Aldrich. Cell Signaling Multiplex Assays.

-

MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.

-

Chemistry LibreTexts. 5.4: Enzyme Inhibition.

-

Benchchem. Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors.

-

BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.

-

PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.

-

NIH. Mechanism of Action Assays for Enzymes.

-

Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.

-

The Biochemist. Steady-state enzyme kinetics.

-

ResearchGate. Examples of naturally occurring biologically active compounds displaying a 2-phenethylamine scaffold.

-

PMC. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.

-

Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition.

-

Frontiers. Editorial: New approaches for the discovery of GPCR ligands.

-

AZoLifeSciences. Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery.

Sources

- 1. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Network-Based Methods for Prediction of Drug-Target Interactions [frontiersin.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

A Comprehensive Spectroscopic Analysis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine: An Application Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. The molecule, a composite of the valuable phenylamine and piperidine pharmacophores, serves as a pertinent example for modern analytical workflows in drug discovery and organic synthesis.[1] This document moves beyond a simple data repository, offering a detailed framework for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, present detailed protocols for ensuring data integrity, and provide a thorough, predictive analysis of the compound's spectroscopic signature, grounded in established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to the structural elucidation of complex small molecules.

Introduction: The Structural and Pharmaceutical Context

Molecular Architecture and Properties

2-(2-Piperidin-1-yl-ethoxy)-phenylamine (Molecular Formula: C₁₃H₂₀N₂O, Molecular Weight: 220.31 g/mol ) is a multifaceted organic molecule featuring three key functional components: a primary aromatic amine (aniline), an ether linkage, and a saturated tertiary amine (piperidine).[2][3] This unique combination of an electron-donating, flexible ether-amine chain at the ortho position of an aniline ring dictates its chemical reactivity, physical properties, and, crucially, its spectroscopic behavior. The piperidine ring's conformational flexibility and the basicity of its nitrogen atom are critical features in its interactions with biological targets.[1]

The molecule's structure presents a fascinating challenge for spectroscopic analysis. The overlapping signals in the aliphatic region of the NMR spectrum and the potential for complex fragmentation in mass spectrometry require a multi-technique, systematic approach for unambiguous characterization.

Figure 1: 2D Structure of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine.

Significance in Chemical and Pharmaceutical Research

The piperidine scaffold is a cornerstone in drug design, appearing in numerous pharmaceuticals targeting the central nervous system, among other therapeutic areas.[1][4] Likewise, the phenylamine (aniline) moiety is a fundamental building block in medicinal chemistry. The combination of these two pharmacophores via a flexible ether linkage creates a structure with high potential for biological activity, making compounds like this valuable as intermediates for synthesizing more complex molecules with tailored pharmacological profiles.[1] Therefore, robust and unequivocal analytical characterization is not merely an academic exercise but a critical step in the quality control and validation pipeline of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is recommended for a compound of this class.

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra for unambiguous structural assignment.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), at 0 ppm.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz or higher spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon atom.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR Acquisition (for confirmation):

-

COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to reveal proton-proton scalar couplings (e.g., H-C-C-H). This is essential for tracing the connectivity within the ethoxy and piperidine chains.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton signal with its directly attached carbon atom. This is the most reliable method for assigning carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct all spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and analyze the multiplicities (singlet, doublet, triplet, etc.).

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, ethoxy, and piperidine protons. The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OR groups and the electronegativity of the nitrogen and oxygen atoms.[1]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~6.7-7.0 | Multiplet | 4H | Ar-H | Aromatic protons on the phenylamine ring appear in the upfield aromatic region due to the strong electron-donating amine and ethoxy groups.[1] |

| ~4.80 | Broad Singlet | 2H | NH ₂ | The amine protons are typically broad and their chemical shift is concentration and solvent dependent. |

| ~4.15 | Triplet | 2H | Ar-O-CH ₂ | Deshielded by the adjacent oxygen atom and the aromatic ring. |

| ~2.85 | Triplet | 2H | CH ₂-N(piperidine) | Deshielded by the adjacent piperidine nitrogen. |

| ~2.60 | Multiplet | 4H | N-CH ₂(piperidine) | Protons on the carbons alpha to the piperidine nitrogen. |

| ~1.60 | Multiplet | 4H | CH ₂(piperidine) | Protons on the carbons beta to the piperidine nitrogen. |

| ~1.45 | Multiplet | 2H | CH ₂(piperidine) | Proton on the carbon gamma to the piperidine nitrogen. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

| Predicted Shift (δ, ppm) | Assignment | Justification |

| ~147.0 | C -O (Aromatic) | Quaternary carbon attached to oxygen, highly deshielded. |

| ~138.0 | C -NH₂ (Aromatic) | Quaternary carbon attached to nitrogen. |

| ~122.0 | Ar-C H | Aromatic methine carbon. |

| ~119.0 | Ar-C H | Aromatic methine carbon. |

| ~116.0 | Ar-C H | Aromatic methine carbon. |

| ~115.0 | Ar-C H | Aromatic methine carbon. |

| ~67.0 | Ar-O-C H₂ | Aliphatic carbon attached to oxygen. |

| ~58.0 | C H₂-N(piperidine) | Aliphatic carbon attached to nitrogen. |

| ~55.0 | N-C H₂(piperidine) | Alpha-carbons of the piperidine ring.[5] |

| ~26.0 | β-C H₂(piperidine) | Beta-carbon of the piperidine ring.[5] |

| ~24.0 | γ-C H₂(piperidine) | Gamma-carbon of the piperidine ring.[5] |

Confirmational Analysis with 2D NMR

Figure 2: Predicted ¹H-¹H COSY correlations for the aliphatic chain.

A COSY spectrum would validate the assignments by showing correlations (cross-peaks) between coupled protons. For instance, the triplet at ~4.15 ppm would show a cross-peak to the triplet at ~2.85 ppm, confirming the ethoxy linkage. The piperidine signals would show a network of correlations confirming the ring structure. An HSQC spectrum would then definitively link each of these proton signals to their corresponding carbon signals listed in the ¹³C table.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Predicted IR Spectral Analysis

The IR spectrum of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic two-band absorption for primary amines. |

| 3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the phenyl ring. |

| 2950-2800 | C-H Stretch | Aliphatic C-H | Strong absorptions from the numerous C-H bonds in the ethoxy and piperidine groups. |

| ~1620 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Confirms the presence of the primary amine. |

| ~1500 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the benzene ring. |

| 1250-1200 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether | Strong absorption typical for the Ar-O-C linkage. |

| 1150-1050 | C-N Stretch | Aliphatic Amine | C-N stretching from the piperidine and ethoxy-amine linker. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule.

-

Sample Introduction: Introduce a dilute solution of the analyte into the ion source, often via a Gas Chromatograph (GC) for separation and purification.

-

Ionization: Bombard the gaseous sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Analysis

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 220 . Its presence confirms the molecular weight of the compound.

Key Fragmentation Pathways: The fragmentation will be directed by the most stable carbocations and the presence of heteroatoms. The most likely fragmentation pathway is alpha-cleavage adjacent to the piperidine nitrogen, as this results in a stable, resonance-stabilized iminium ion.[6]

Figure 3: Primary predicted fragmentation pathways in EI-MS.

-

Base Peak at m/z = 98: The most favorable fragmentation is the cleavage of the C-C bond alpha to the piperidine nitrogen. This yields a highly stable N-methylenepiperidin-1-ium cation. This is very often the base peak (most abundant ion) in the spectra of N-alkyl piperidines.

-

Fragment at m/z = 122: Cleavage of the ether C-O bond could lead to a [C₆H₄(NH₂)OCH₂]⁺ fragment.

-

Other Fragments: Smaller fragments corresponding to the piperidine ring itself (e.g., m/z = 84) and the substituted phenyl ring may also be observed.

Conclusion

The unambiguous structural characterization of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR, supported by 2D correlation experiments, provide a definitive map of the molecular skeleton. Infrared spectroscopy rapidly confirms the presence of key functional groups, including the primary amine and ether linkage. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, primarily driven by the stable piperidine iminium ion, which serves as a key diagnostic peak. The integrated analytical workflow detailed in this guide provides a robust and scientifically sound methodology for the characterization of this, and structurally related, molecules essential to pharmaceutical research and development.

References

- Benchchem. (n.d.). 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 857373-29-6.

-

PubChem. (n.d.). 2-(2-Piperidin-1-ylphenoxy)ethanamine. Retrieved from [Link]

-

IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(2-Piperidin-1-ylphenoxy)ethanamine | C13H20N2O | CID 79686999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine in Different Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a molecule of interest in contemporary drug discovery due to its constituent piperidine and phenylamine scaffolds.[1] This document navigates the theoretical underpinnings of solubility, offers predictive models for solvent selection, and details robust experimental protocols for empirical solubility determination. By integrating theoretical predictions with actionable experimental design, this guide serves as an essential resource for researchers, scientists, and drug development professionals, enabling a rational and efficient approach to formulation and process development.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a gatekeeper. Poor aqueous solubility can lead to low and erratic absorption, undermining the potential of an otherwise potent molecule.[2] Conversely, understanding a compound's solubility profile across a range of organic solvents is paramount for optimizing synthesis, purification, crystallization, and formulation processes.[3][4][5]

2-(2-Piperidin-1-yl-ethoxy)-phenylamine incorporates structural motifs—a flexible ether linkage, a basic piperidine ring, and an aromatic phenylamine—that are prevalent in medicinal chemistry.[1] Each of these functional groups contributes to the molecule's overall physicochemical properties, including its solubility. The piperidine moiety, a cornerstone in drug design, and the phenylamine scaffold are independently recognized for their significance in pharmaceutical research.[1] This guide will dissect the solubility of this compound, providing a framework for its systematic evaluation.

Theoretical Framework: Principles Governing Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, as well as the entropy change upon mixing.[2] A foundational principle in predicting solubility is the adage "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible.

Physicochemical Properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine

A qualitative prediction of solubility begins with an analysis of the molecule's key physicochemical properties.

Table 1: Physicochemical Properties of a structurally similar compound, 4-(2-Piperidin-1-yl-ethoxy)-phenylamine

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O | [6] |

| Molecular Weight | 220.31 g/mol | [6] |

| XLogP3 | 2.1 | [6] |

| Predicted pKa | ~9.5 (for the piperidine nitrogen) | Estimated based on similar amine structures |

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of nitrogen and oxygen atoms capable of hydrogen bonding indicates potential for interaction with polar solvents. The basic nature of the piperidine nitrogen (predicted pKa ~9.5) is a critical determinant of aqueous solubility, which will be highly pH-dependent.

The Influence of pH on Aqueous Solubility

For ionizable compounds like 2-(2-Piperidin-1-yl-ethoxy)-phenylamine, the pH of the aqueous medium is a dominant factor influencing solubility. The piperidine nitrogen can be protonated in acidic conditions, forming a more polar, and thus more water-soluble, conjugate acid.

The relationship between pH, pKa, and the solubility of a basic drug can be summarized as follows:

-

At pH < pKa: The compound will be predominantly in its ionized (protonated) form, leading to higher aqueous solubility.

-

At pH > pKa: The compound will exist primarily as the neutral free base, which is typically less soluble in water.

This pH-dependent solubility is a critical consideration for oral drug delivery, as the compound will encounter varying pH environments in the gastrointestinal tract.

Sources

- 1. benchchem.com [benchchem.com]

- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 3. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistryforsustainability.org [chemistryforsustainability.org]

- 6. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine | C13H20N2O | CID 3016025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-[2-(piperidin-1-yl)ethoxy]aniline (CAS 857373-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores serves as a cornerstone for the rational design of novel therapeutic agents. The compound 2-[2-(piperidin-1-yl)ethoxy]aniline, identified by the CAS number 857373-29-6, represents a compelling example of such a design philosophy. It incorporates two key structural motifs: a piperidine ring and an aniline moiety, connected by an ethoxy linker. While specific biological data for this compound is not extensively documented in publicly available literature, its constituent parts have a rich history in the development of a wide array of bioactive molecules. This guide aims to provide a comprehensive technical overview of 2-[2-(piperidin-1-yl)ethoxy]aniline, including its chemical properties, potential therapeutic relevance based on its structural components, a plausible synthetic approach, and a list of known suppliers.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-[2-(piperidin-1-yl)ethoxy]aniline.

| Property | Value | Source(s) |

| CAS Number | 857373-29-6 | [1][2][3][4] |

| IUPAC Name | 2-[2-(piperidin-1-yl)ethoxy]aniline | [1][2] |

| Synonyms | Benzenamine, 2-[2-(1-piperidinyl)ethoxy]- | [4] |

| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |

| Molecular Weight | 220.31 g/mol | [1][2] |

| Canonical SMILES | C1CCN(CC1)CCOC2=CC=CC=C2N | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | |

| Storage | Store in a cool, dry place away from light. |

The Piperidine and Aniline Scaffolds: Pillars of Medicinal Chemistry

The therapeutic potential of 2-[2-(piperidin-1-yl)ethoxy]aniline can be inferred from the well-documented biological activities of its core components: the piperidine and aniline scaffolds.

The Versatile Piperidine Moiety

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. Its prevalence stems from several key characteristics:

-

Receptor Interaction: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in the binding pockets of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperidine ring provides a degree of rigidity that can be advantageous for specific receptor binding, while also allowing for conformational flexibility that can aid in accommodating different binding site topographies.

-

Modulation of Physicochemical Properties: The piperidine moiety can influence a molecule's lipophilicity and aqueous solubility, which are critical parameters for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The Aniline Core in Bioactive Molecules

The aniline (or phenylamine) scaffold is another fundamental building block in drug discovery. Its aromatic nature and the presence of the amino group allow for a variety of chemical modifications and interactions:

-

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

Aromatic Interactions: The phenyl ring can participate in π-π stacking and hydrophobic interactions within protein binding sites.

-

Synthetic Handle: The amino group provides a convenient point for further chemical elaboration, allowing for the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Postulated Biological Activity and Therapeutic Potential

Given the presence of the piperidine and aniline moieties, 2-[2-(piperidin-1-yl)ethoxy]aniline is a candidate for investigation in several therapeutic areas. Analogues with similar structural features have shown activity as:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors that target the ATP-binding site. The 2-ethoxy substitution on the aniline ring could play a role in achieving selectivity for specific kinases.

-

CNS Agents: The lipophilicity and basic nitrogen of the piperidine ring are often exploited in the design of centrally acting agents that can cross the blood-brain barrier.

-

Antimicrobial Agents: Numerous piperidine-containing compounds have demonstrated antibacterial and antifungal properties.

A Plausible Synthetic Route

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis of 2-[2-(piperidin-1-yl)ethoxy]aniline.

Step-by-Step Protocol

-

Deprotonation of 2-Aminophenol: To a solution of 2-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the corresponding phenoxide.

-

Nucleophilic Substitution: To the resulting mixture, add a solution of 1-(2-chloroethyl)piperidine hydrochloride in the same solvent.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-[2-(piperidin-1-yl)ethoxy]aniline.

Potential Research Applications and Experimental Design

Given its structural features, 2-[2-(piperidin-1-yl)ethoxy]aniline could be a valuable tool in various research settings. A primary application would be its inclusion in high-throughput screening campaigns to identify novel modulators of various biological targets.

Hypothetical Experimental Workflow: Kinase Inhibition Assay

Caption: Workflow for a generic in vitro kinase inhibition assay.

Known Suppliers

2-[2-(piperidin-1-yl)ethoxy]aniline is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

Conclusion

2-[2-(piperidin-1-yl)ethoxy]aniline (CAS 857373-29-6) is a chemical entity with significant potential for drug discovery and development, largely owing to its constitution of the well-regarded piperidine and aniline pharmacophores. While specific biological data for this compound remains to be published, its structural characteristics suggest a range of possible activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers interested in exploring the therapeutic promise of this and related molecules.

References

-

AA Blocks. 2-[2-(piperidin-1-yl)ethoxy]aniline. [Link]

Sources

potential pharmacological activity of piperidine derivatives

An In-depth Technical Guide to the Pharmacological Activities of Piperidine Derivatives

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant and prevalent scaffolds in medicinal chemistry and drug discovery.[1][2] Its structural flexibility and ability to engage in key binding interactions have established it as a "privileged structure," forming the core of numerous pharmaceuticals across a wide array of therapeutic areas.[3][4] This guide provides an in-depth technical exploration of the diverse pharmacological activities exhibited by piperidine derivatives. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and synthesize structure-activity relationship insights to inform future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of the piperidine scaffold in creating next-generation therapeutics.

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

The piperidine motif is ubiquitous in both natural products (e.g., alkaloids like piperine) and synthetic drugs.[1][5][6] Its importance is underscored by its presence in over twenty classes of pharmaceuticals, targeting a wide range of diseases from central nervous system disorders to cancer and infectious diseases.[1][4][6][7]

Structural and Physicochemical Significance

The pharmacological versatility of the piperidine ring stems from its key structural features:

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the ring to adopt various conformations (e.g., chair, boat), enabling it to fit optimally into diverse biological targets.[8]

-

Basic Nitrogen Atom: The nitrogen atom is typically basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in protein binding pockets, such as those in opioid receptors or acetylcholinesterase.[9]

-

Hydrogen Bonding Capability: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, as a hydrogen bond donor, facilitating strong receptor-ligand interactions.[3]

-

Lipophilicity Modulation: The piperidine ring itself imparts a degree of lipophilicity, aiding in membrane permeability. However, its overall physicochemical properties can be finely tuned through substitutions, which is a key strategy in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[3][10]

The following diagram illustrates the central role of the piperidine scaffold as a launchpad for developing drugs with diverse pharmacological activities.

Caption: The versatile piperidine scaffold serves as a core for drugs with diverse pharmacological actions.

Key Pharmacological Activities and Mechanisms

The substitution pattern on the piperidine ring dictates its pharmacological profile, leading to a broad spectrum of therapeutic applications.

Central Nervous System (CNS) Activity

Piperidine derivatives are renowned for their profound effects on the CNS.

-

Analgesic Activity: The piperidine ring is a critical pharmacophore in many opioid analgesics, including morphine, pethidine, and fentanyl.[8][11][12][13] The protonated nitrogen atom forms a key ionic bond with an aspartate residue (e.g., Asp147 in the µ-opioid receptor), mimicking the interaction of endogenous opioid peptides.[11]

-

Anti-Alzheimer's Activity: Donepezil, a leading treatment for Alzheimer's disease, is a piperidine derivative that acts as a potent and reversible acetylcholinesterase (AChE) inhibitor.[6][9] It bridges the catalytic and peripheral anionic sites of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine.[6] The development of novel piperidine-based AChE inhibitors is an active area of research.[9][14]

-

Antipsychotic Activity: Many typical and atypical antipsychotics, such as haloperidol and risperidone, incorporate a piperidine moiety.[15] These agents primarily act by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain.

Anticancer Activity

Piperidine derivatives have emerged as powerful agents in oncology, targeting various hallmarks of cancer.[16] They can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[5][17]

-

Mechanism of Action: A primary mechanism involves the modulation of critical signaling pathways. For instance, certain derivatives inhibit the PI3K/Akt pathway, a central regulator of cell survival and proliferation, or the NF-κB pathway, which controls the expression of pro-inflammatory and anti-apoptotic genes.[5]

-

Targeted Pathways: Studies have shown that piperidine-containing compounds can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, shifting the cellular balance towards programmed cell death.[5][18]

The diagram below illustrates a simplified representation of how a piperidine derivative might inhibit the PI3K/Akt signaling pathway, a common mechanism in cancer therapy.

Caption: Experimental workflow for determining the cytotoxicity of piperidine derivatives using the MTT assay.

In Vivo Experimental Models

3.2.1 Protocol: Tail Immersion Test for Analgesic Activity

This is a standard thermal nociception assay used in rodents to screen for centrally acting analgesics.

-

Causality: The test measures the latency of the animal's response to a thermal stimulus (hot water). Opioid analgesics, which act on the central nervous system, increase this latency period. The method is based on the principle that the tail-flick reflex is a spinal reflex that is strongly modulated by supraspinal pathways affected by opioid drugs. [12]* Step-by-Step Protocol:

-

Animal Acclimatization: Mice or rats are acclimatized to the testing environment and handling to reduce stress.

-

Baseline Measurement: The distal part of the animal's tail (3-5 cm) is immersed in a constant temperature water bath (e.g., 52-55°C). The time taken for the animal to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Compound Administration: The piperidine derivative is administered to the test group (e.g., intraperitoneally or orally). A control group receives the vehicle, and a positive control group receives a standard analgesic like morphine or pethidine. [8][12] 4. Post-Treatment Measurement: The tail immersion test is repeated at several time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the onset and duration of the analgesic effect.

-

Data Analysis: The increase in reaction time (latency) compared to the baseline is calculated. The results are often expressed as the Percentage of Maximal Possible Effect (% MPE) to normalize the data.

-

Quantitative Data and Structure-Activity Relationships (SAR)

The systematic modification of the piperidine scaffold allows for the exploration of SAR, providing crucial insights for rational drug design.

Comparative Efficacy Data

The table below presents a summary of the cytotoxic activity of selected piperidine derivatives against various cancer cell lines, illustrating the potent efficacy that can be achieved with this scaffold.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline Derivative | Regioisomer 13dc | A549 (Lung) | 1.1 | [19] |

| Standard of Care | Doxorubicin | A549 (Lung) | 0.8 | [19] |

| Isatin-Piperidine Dimer | Propylene-tethered | MCF-7 (Breast) | Potent Activity | [17] |

| Piperidine-Quinoline | Compound 11e | Influenza Virus | EC₅₀ = 0.05 µM | [20][21] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.

Key SAR Insights

-

Substitution at N1: The substituent on the piperidine nitrogen is critical. For analgesic activity, a small alkyl group is often favored. In antipsychotics, a longer chain connecting to an aromatic system is common. For anti-influenza agents, a bulky tert-butyl carbamate group has shown excellent activity. [20]* Substitution at C4: The 4-position is a common site for modification. In analgesics, a 4-aryl group is crucial for µ-opioid receptor binding. In AChE inhibitors like Donepezil, a benzyl group at this position (via a linker) interacts with the enzyme's active site. [6]* Chirality: The introduction of chiral centers into the piperidine ring can significantly impact biological activity and selectivity. Different stereoisomers may exhibit vastly different binding affinities and pharmacological effects, a crucial consideration in modern drug design. [10][22]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly productive and versatile framework in the quest for novel therapeutics. Its privileged structural attributes ensure its continued prominence in drug discovery pipelines. Future research will likely focus on several key areas:

-

Scaffold Diversification: The synthesis of novel, highly functionalized, and stereochemically complex piperidine derivatives will unlock new pharmacological profiles.

-

Targeted Therapies: The use of the piperidine core to design highly selective ligands for specific biological targets (e.g., kinases, epigenetic targets) will lead to more effective and less toxic medicines.

-

Conjugate Chemistry: Attaching piperidine-based drugs to targeting moieties (e.g., antibodies) could enhance their delivery to specific tissues, improving efficacy and reducing side effects.

By integrating rational design, advanced synthetic chemistry, and robust pharmacological evaluation, the full potential of piperidine derivatives can be harnessed to address unmet medical needs across a spectrum of human diseases.

References

-

Title: Analgesic activity of alkyl piperidine derivatives Source: Pak. J. Pharm. Sci. URL: [Link]

-

Title: Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives Source: Biointerface Research in Applied Chemistry URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (PubMed Central) URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activity of piperidine derivatives Source: J. Chem. Soc. Pak. URL: [Link]

-

Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Polycyclic Aromatic Compounds URL: [Link]

-

Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: NIH URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Semantic Scholar URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Asian Journal of Chemistry URL: [Link]

-

Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation Source: PubMed URL: [Link]

-

Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

-

Title: Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections Source: PubMed URL: [Link]

-

Title: Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines Source: NIH URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: Academic Journals URL: [Link]

-